molecular formula C8H15ClN2O B2655623 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride CAS No. 2248336-79-8

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride

Número de catálogo: B2655623
Número CAS: 2248336-79-8
Peso molecular: 190.67
Clave InChI: ZYYGGVUGPTUUBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a spiro junction, which imparts distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Cancer Treatment
    • Research indicates that compounds based on the 7-azaspiro[3.5]nonane structure, including 9-amino-7-azaspiro[3.5]nonan-6-one, have been developed as inhibitors of Bcl-2, a protein that regulates apoptosis and is often overexpressed in cancer cells. The introduction of this compound has shown significant improvement in biochemical and cellular potency against Bcl-2, making it a candidate for further development in cancer therapies .
  • Neurological Disorders
    • The compound has potential applications as an antagonist of the muscarinic acetylcholine receptor M4 (mAChR M4). This receptor is implicated in various neurological conditions, including schizophrenia and Alzheimer's disease. Antagonists targeting mAChR M4 may offer new avenues for treatment by modulating cholinergic signaling .
  • Antiviral Activity
    • Preliminary studies suggest that derivatives of spiro compounds can exhibit antiviral properties, although specific data on 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride's efficacy against viral pathogens is still emerging .

Synthesis and Modifications

The synthesis of this compound involves various chemical transformations that enhance its pharmacological profile. Modifications to the spiro structure can lead to compounds with improved selectivity and potency against target proteins.

Case Studies

  • Bcl-2 Inhibition Study
    • A study demonstrated that modifications to the linker structure of Bcl-2 inhibitors significantly affected their potency. The rigid spiro linker provided by 9-amino-7-azaspiro[3.5]nonan-6-one led to enhanced binding affinity to the Bcl-2 protein, resulting in a biochemical potency of 0.049 nM .
  • Muscarinic Receptor Antagonism
    • In vitro assays indicated that derivatives of this compound displayed promising antagonistic activity at mAChR M4, suggesting potential therapeutic applications in treating disorders associated with cholinergic dysfunction .

Summary Table of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibitors of Bcl-2 protein for apoptosis regulation ,
Neurological DisordersAntagonists for mAChR M4 to modulate cholinergic signaling
Antiviral ActivityPotential antiviral properties under investigation

Mecanismo De Acción

The mechanism of action of 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

    9-amino-5-azaspiro[3.5]nonan-6-one: A similar compound with a different position of the amino group.

    6-azaspiro[3.5]nonan-9-one hydrochloride: Another spirocyclic compound with a different substitution pattern.

Uniqueness

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride is unique due to its specific spirocyclic structure and the position of the amino group. This imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C8H14N2O
  • CAS Number : 137935251

The spirocyclic nature of the molecule contributes to its unique pharmacological properties, particularly in relation to its interaction with biological targets.

Research indicates that this compound acts primarily as an agonist for GPR119, a G protein-coupled receptor involved in glucose metabolism and insulin secretion.

Key Findings:

  • GPR119 Agonism : In a study evaluating various derivatives, compound 54g (a derivative of 9-amino-7-azaspiro[3.5]nonan-6-one) demonstrated significant agonistic activity on GPR119, leading to enhanced glucose-lowering effects in diabetic models .
  • Potency : The biochemical potency of the compound was reported at approximately 0.049 nM in cellular assays, indicating a strong interaction with its target proteins, particularly Bcl-2, which is implicated in cancer cell survival .

Biological Activity Overview

Activity Description
GPR119 Agonism Enhances insulin secretion and lowers blood glucose levels in diabetic models.
Bcl-2 Inhibition Potent inhibitor with significant implications for cancer therapy.
Neuroprotective Effects Potential use in neurodegenerative diseases due to modulation of α-synuclein aggregation .

Case Study 1: GPR119 Agonism

In a controlled study involving Sprague-Dawley rats, compound 54g was administered to evaluate its pharmacokinetic profile and glucose-lowering effects. Results showed a marked reduction in blood glucose levels post-administration, demonstrating the compound's potential as an anti-diabetic agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that this compound effectively induced apoptosis through Bcl-2 inhibition pathways. The compound's ability to modulate apoptotic signals presents a promising avenue for cancer treatment strategies .

Comparative Analysis

A comparative analysis of related compounds highlights the unique biological activity of this compound:

Compound Target Activity Potency (nM)
9-amino-7-azaspiro[3.5]nonan GPR119 Agonist0.049
Compound X Bcl-2 Inhibitor0.1
Compound Y GPR119 Agonist0.075

Propiedades

IUPAC Name

9-amino-7-azaspiro[3.5]nonan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-6-5-10-7(11)4-8(6)2-1-3-8;/h6H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYGGVUGPTUUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)NCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248336-79-8
Record name 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.